

Compound of Interest

Compound Name: 1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No.: B1583190

Authored by: Gemini, Senior Application Scientist**Abstract**

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-Phenyl-2-(trimethylsilyl)acetylene** ($C_{11}H_{14}Si$), a pivotal building block in organic synthesis. The guide includes infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral features and provides detailed chemical insights.

Molecular Structure and Physicochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene is a colorless to slightly yellow liquid at room temperature.^{[1][2]} The trimethylsilyl (TMS) group serves as a sterically demanding substituent on the phenyl ring.

Table 1: Physicochemical Properties of **1-Phenyl-2-(trimethylsilyl)acetylene**

Property
Molecular Formula
Molecular Weight
CAS Number
Appearance
Density
Boiling Point
Refractive Index

```
graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=10];

  // Phenyl Ring
  C1 [pos="0,1!", label="C"];
  C2 [pos="-0.87,0.5!", label="C"];
  C3 [pos="-0.87,-0.5!", label="C"];
  C4 [pos="0,-1!", label="C"];
  C5 [pos="0.87,-0.5!", label="C"];
  C6 [pos="0.87,0.5!", label="C"];
  H1 [pos="-1.5,0.87!", label="H"];
  H2 [pos="-1.5,-0.87!", label="H"];
  H3 [pos="0,-1.7!", label="H"];
  H4 [pos="1.5,-0.87!", label="H"];
  H5 [pos="1.5,0.87!", label="H"];
```

```
// Acetylene Linker
C7 [pos="0,2!", label="C"];
C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group
Si [pos="0,4!", label="Si", fontcolor="#34A853"];
C9 [pos="-1,4.87!", label="CH3"];
C10 [pos="1,4.87!", label="CH3"];
C11 [pos="0,5!", label="CH3"];

// Bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;
C1 -- C7 [label=""];
C7 -- C8 [label="≡"];
C8 -- Si;
Si -- C9; Si -- C10; Si -- C11;
}
```

2. Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-Phenyl-2-(trimethylsilyl)acetylene** (~1 mg/mL) in a
- **Injection:** Inject 1 μ L of the solution into a GC-MS system equipped with a standard non-polar column
- **GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for instance, a ramp from 50°C to 250°C at 10°C/min.
- **MS Acquisition:** Acquire data in EI mode at a standard ionization energy of 70 eV. The choice of 70 eV is common for organic compounds.
- **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the molecular ion.

Data Summary & Interpretation

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting from the loss of a methyl radical via alpha-cleavage.

Table 2: Key EI-MS Fragmentation Data for **1-Phenyl-2-(trimethylsilyl)acetylene**

m/z	Proposed Fragment	Relative Intensity (%)	Interpretation
174	$[\text{C}_{11}\text{H}_{14}\text{Si}]^+$ (M^+)	~27	Molecular Ion
159	$[\text{M} - \text{CH}_3]^+$	**100**	**Base Peak:** Loss of a methyl radical via alpha-cleavage.
129	$[\text{M} - 3\text{CH}_3]^+$ or $[\text{C}_{10}\text{H}_9]^+$	~6	Complex rearrangement/fragmentation
105	$[\text{C}_7\text{H}_5\text{O}]^+$ or $[\text{C}_8\text{H}_9]^+$	~5	Phenyl-containing fragment
73	$[\text{Si}(\text{CH}_3)_3]^+$	Variable	Trimethylsilyl cation

Data compiled from PubChem and ChemicalBook.

Fragmentation Pathway Analysis

The fragmentation of **1-Phenyl-2-(trimethylsilyl)acetylene** is dominated by pathways characteristic of trimethyl-

1. **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one electron.
2. **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the facile loss of a methyl radical ($\cdot\text{CH}_3$).

```
```dot
digraph "fragmentation_pathway" {
 rankdir=LR;
 node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
 edge [fontname="sans-serif", fontsize=10, color="#202124"];

 mol [label="Molecular Ion (M^+)\n m/z = 174"];
 frag1 [label="[\mathbf{M} - \text{CH}_3]^+\n m/z = 159 (Base Peak)"];

 mol -> frag1 [label="- $\cdot\text{CH}_3$ (15 Da)\n(Alpha-Cleavage)"];
}
```

Caption: Primary fragmentation pathway in EI-MS.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free cloth.
- **Sample Application:** Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.
- **Scans:** Scan the sample at a range of wavenumbers, typically from 4000 to 500  $\text{cm}^{-1}$ , to observe characteristic absorption bands.

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm<sup>-1</sup>.

## Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The most prominent peak is the alkyne C≡C stretching at ~2160 cm<sup>-1</sup>.

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3050	Aromatic C-H Stretch
~2160	C≡C Stretch
~1596, ~1487	Aromatic C=C Stretch
~1250	Si-CH <sub>3</sub> Symmetric Bend
~840, ~760	Si-C Stretch / CH <sub>3</sub> Flex
Absence at ~3300	≡C-H Stretch

Data compiled from ResearchGate and general IR correlation tables.

[\[4\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

•

Sample Preparation: Dissolve ~10-20 mg of **1-Phenyl-2-(trimethylsilyl)acetylene** in ~0.6 mL of deuterated chloroform.

Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, defining the chemical shift scale at 0 ppm.

Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is recommended.

## $^1\text{H}$ NMR Data & Interpretation

The  $^1\text{H}$  NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to the aromatic and aliphatic regions.

Table 4:  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity
~7.45 - 7.55	Multiplet
~7.25 - 7.40	Multiplet
~0.25	Singlet

Data interpreted from similar compounds and established chemical shift ranges.

[4][10]

Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, giving a sharp singlet at 0.25 ppm.

Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring, resulting in a complex multiplet between 7.25 and 7.55 ppm.

## <sup>13</sup>C NMR Data & Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5: <sup>13</sup>C NMR Data (CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment	Comments
~132.0	ortho- & meta-Carbons	Phenyl ring
~128.9	para-Carbon	Phenyl ring
~128.3	ortho- & meta-Carbons	Phenyl ring
~123.0	ipso-Carbon (C≡C)	Phenyl ring, quaternary
~104.8	-C≡C-Si	Acetylenic carbon attached to Si
~94.5	Ph-C≡C-	Acetylenic carbon attached to Phenyl
~0.0	(CH <sub>3</sub> ) <sub>3</sub> Si-	Trimethylsilyl carbons

Data compiled from published spectra of **1-Phenyl-2-(trimethylsilyl)acetylene** and closely related analogues.  
[11]

- Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved.
- Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of the phenyl ring.
- Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sharp singlet.

## Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive chemical characterization of the sample.

- MS: A molecular ion at  $m/z$  174 and a characteristic base peak at  $m/z$  159 ( $[M-CH_3]^+$ ).
- IR: A strong  $C\equiv C$  stretch around  $2160\text{ cm}^{-1}$ , prominent  $Si-CH_3$  bands at  $\sim 1250$  and  $\sim 840\text{ cm}^{-1}$ , and the conspicuous  $Si-O-Si$  stretching region around  $1050\text{ cm}^{-1}$ .
- NMR: A  $9H$  singlet around  $0.25\text{ ppm}$  in the  $^1H$  spectrum, and two distinct acetylenic carbon signals around  $105\text{ ppm}$  in the  $^{13}C$  spectrum.

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation.

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